3-Bromo-5H-benzo[b]carbazole 3-Bromo-5H-benzo[b]carbazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17899538
InChI: InChI=1S/C16H10BrN/c17-12-5-6-13-14-7-10-3-1-2-4-11(10)8-15(14)18-16(13)9-12/h1-9,18H
SMILES:
Molecular Formula: C16H10BrN
Molecular Weight: 296.16 g/mol

3-Bromo-5H-benzo[b]carbazole

CAS No.:

Cat. No.: VC17899538

Molecular Formula: C16H10BrN

Molecular Weight: 296.16 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5H-benzo[b]carbazole -

Specification

Molecular Formula C16H10BrN
Molecular Weight 296.16 g/mol
IUPAC Name 3-bromo-5H-benzo[b]carbazole
Standard InChI InChI=1S/C16H10BrN/c17-12-5-6-13-14-7-10-3-1-2-4-11(10)8-15(14)18-16(13)9-12/h1-9,18H
Standard InChI Key JEYSPLWHVNAVDS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C=C(C=C4)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Bromo-5H-benzo[b]carbazole features a benzo[b]carbazole backbone—a tricyclic system comprising two benzene rings fused to a central pyrrole ring. The bromine atom is substituted at the 3-position of the carbazole framework . This substitution introduces steric and electronic effects that influence reactivity and intermolecular interactions. The extended π-conjugation system contributes to its aromatic stability, while the nitrogen atom enables participation in hydrogen bonding and coordination chemistry .

Physical Properties

Available data from chemical databases indicate limited experimental measurements for this compound:

PropertyValueSource
Molecular Weight372.3 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available
Flash PointNot Available

The absence of key physicochemical parameters underscores the need for further experimental characterization. Computational modeling or advanced spectroscopic techniques could fill these gaps, particularly for applications requiring precise thermal or solubility profiles.

Synthetic Methodologies

Patent-Based Synthesis Route

A Chinese patent (CN109851549B) outlines a three-step synthesis protocol for 5H-benzo[b]carbazole derivatives, adaptable to 3-bromo variants :

  • α-Carbon Activation and Bromination:

    • 2-Tetralone is treated with sodium hydride (NaH) in N,N-dimethylformamide (DMF) under argon at -35°C to -30°C.

    • Bromine is added dropwise, yielding 1-bromo-2-tetralone (molar ratio: 2-tetralone:Br₂ = 1:1.1) .

  • Fischer Indole Cyclization:

    • 1-Bromo-2-tetralone reacts with phenylhydrazine salts in toluene at 100–105°C, forming 6-bromo-6,11-dihydro-5H-benzo[b]carbazole intermediates .

  • Aromatization:

    • The dihydro intermediate undergoes dehydrogenation to yield the fully aromatic 3-bromo-5H-benzo[b]carbazole. Reaction conditions for this step remain proprietary but likely involve catalytic hydrogenation or oxidative agents .

Critical Reaction Parameters

  • Temperature Control: Sub-zero temperatures (-35°C to -30°C) during bromination prevent side reactions such as dibromination or ring-opening .

  • Solvent Systems: DMF and toluene are employed for their polarity and boiling points, facilitating intermediate stabilization and heat management.

  • Yield Optimization: The patent reports a molar ratio of 0.95:1 for NaH:2-tetralone, balancing base strength and cost efficiency .

Future Research Directions

  • Pharmacological Profiling: Screen against NCI-60 cancer cell lines to identify therapeutic potential.

  • Process Optimization: Develop greener solvents (e.g., cyclopentyl methyl ether) to replace DMF in synthesis .

  • Computational Studies: Employ DFT calculations to predict reactivity sites and intermolecular interactions.

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